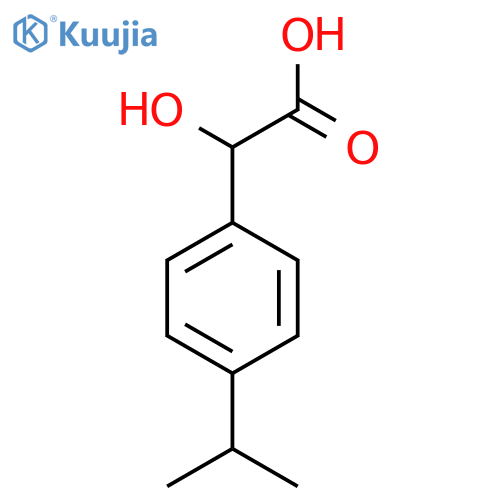

Cas no 4607-63-0 (Benzeneacetic acid, a-hydroxy-4-(1-methylethyl)-)

Benzeneacetic acid, a-hydroxy-4-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

-

- Benzeneacetic acid, a-hydroxy-4-(1-methylethyl)-

- Hydroxy-(4-isopropyl-phenyl)-acetic acid

- 2-Hydroxy-2-(4-isopropylphenyl)acetic acid

- 2-hydroxy-2-4-(propan-2-yl)phenylacetic acid

-

- インチ: 1S/C11H14O3/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10,12H,1-2H3,(H,13,14)

- InChIKey: QGBGSPANMHQOAV-UHFFFAOYSA-N

- ほほえんだ: OC(C(=O)O)C1C=CC(=CC=1)C(C)C

計算された属性

- せいみつぶんしりょう: 194.094

- どういたいしつりょう: 194.094

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5A^2

- 疎水性パラメータ計算基準値(XlogP): 1.7

Benzeneacetic acid, a-hydroxy-4-(1-methylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344492-500mg |

2-Hydroxy-2-(4-isopropylphenyl)acetic acid |

4607-63-0 | 98% | 500mg |

¥17028.00 | 2024-05-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344492-50mg |

2-Hydroxy-2-(4-isopropylphenyl)acetic acid |

4607-63-0 | 98% | 50mg |

¥14882.00 | 2024-05-12 | |

| Enamine | EN300-1867828-0.1g |

2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid |

4607-63-0 | 0.1g |

$364.0 | 2023-09-18 | ||

| Enamine | EN300-1867828-1.0g |

2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid |

4607-63-0 | 1g |

$986.0 | 2023-06-01 | ||

| Enamine | EN300-1867828-0.5g |

2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid |

4607-63-0 | 0.5g |

$397.0 | 2023-09-18 | ||

| Enamine | EN300-1867828-10g |

2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid |

4607-63-0 | 10g |

$1778.0 | 2023-09-18 | ||

| Enamine | EN300-1867828-5g |

2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid |

4607-63-0 | 5g |

$1199.0 | 2023-09-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344492-250mg |

2-Hydroxy-2-(4-isopropylphenyl)acetic acid |

4607-63-0 | 98% | 250mg |

¥16308.00 | 2024-05-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344492-100mg |

2-Hydroxy-2-(4-isopropylphenyl)acetic acid |

4607-63-0 | 98% | 100mg |

¥15602.00 | 2024-05-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344492-1g |

2-Hydroxy-2-(4-isopropylphenyl)acetic acid |

4607-63-0 | 98% | 1g |

¥17748.00 | 2024-05-12 |

Benzeneacetic acid, a-hydroxy-4-(1-methylethyl)- 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

Benzeneacetic acid, a-hydroxy-4-(1-methylethyl)-に関する追加情報

Benzeneacetic acid, a-hydroxy-4-(1-methylethyl)-(CAS No. 4607-63-0)の総合解説:特性・応用・最新研究動向

Benzeneacetic acid, a-hydroxy-4-(1-methylethyl)-(CAS番号 4607-63-0)は、有機化学分野で重要な芳香族カルボン酸誘導体として知られる化合物です。その分子構造にはヒドロキシル基とイソプロピル基が特徴的に配置されており、医薬品中間体や香料成分としての潜在的な応用が研究されています。近年ではサステナブルケミストリーの観点から、植物由来原料を用いた合成経路の開発が注目されるなど、環境配慮型の化学プロセス設計にも関与しています。

この化合物の物理化学的性質について、融点や溶解度データは製剤設計において重要なパラメータとなります。実験室レベルでは結晶化条件の最適化が課題となるケースが報告されており、超臨界流体技術を用いた高純度化手法などが検討されています。また、立体選択的合成に関する研究論文が増加しており、不斉触媒を用いた光学活性体の製造プロセス開発がアカデミアと産業界の共同プロジェクトとして進行中です。

市場動向を分析すると、Benzeneacetic acid誘導体の需要は年間5~7%の成長率を示しており、特に化粧品添加剤分野での採用例が増加傾向にあります。その抗酸化特性に着目したスキンケア製品の開発や、生分解性香料としての評価試験が欧州を中心に実施されています。消費者からの「クリーンな成分表示」への要望が高まる中、天然類似成分としての位置付けも明確になりつつあります。

分析技術の進歩により、LC-MS/MS法を用いた微量検出システムが確立され、生体内動態研究にも応用可能になりました。2023年に発表された最新の代謝経路解析では、肝臓酵素との相互作用パターンが詳細にマッピングされています。こうしたデータは安全性評価の基盤として、規制当局への申請資料作成時にも活用されています。

サプライチェーンに関する情報では、主要生産拠点が東アジアと西欧に集中しており、グローバルな物流ネットワークが構築されています。品質管理においてはICHガイドラインに準拠した安定性試験が必須であり、特に湿度感受性への対策が包装設計上の要点となります。近年導入されたブロックチェーン追跡システムにより、原料の由来確認プロセスが効率化されています。

学術的な関心としては、分子シミュレーションを用いたタンパク質相互作用の予測研究が活発化しています。この化合物が特定の受容体に結合する際の立体配座変化をAIで予測する試みなど、コンピュテーショナルケミストリーの進展が新たな知見をもたらしています。また、微生物変換による生産プロセスの最適化論文が増加し、白色バイオテクノロジーの観点からも注目を集めています。

規制環境の変化に対応し、グリーンサーティフィケーション取得を目指す企業が増えています。EUのREACH規制や北米のTSCAリストにおける最新登録状況を定期的にモニタリングすることが、市場参入戦略上重要です。特に分解生成物の環境影響評価に関するデータ要件が厳格化しており、QSARモデルを用いた予測手法の活用が進んでいます。

将来展望として、バイオベース原料からの合成ルート開発や、カーボンニュートラルを意識した製造プロセスの革新が期待されています。産学連携プロジェクトでは、フローケミストリー技術を応用した連続生産システムの実用化研究が進行中です。また、創薬プラットフォームにおけるスクリーニングライブラリーとしての需要拡大も予測されており、高純度品の供給体制整備が急務となっています。

4607-63-0 (Benzeneacetic acid, a-hydroxy-4-(1-methylethyl)-) 関連製品

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)